molecular formula C11H16N2O2 B1325002 N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide CAS No. 898561-71-2

N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide

Cat. No.: B1325002
CAS No.: 898561-71-2
M. Wt: 208.26 g/mol
InChI Key: CYKIARCTGVETIR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2-methoxypyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-5-6-12-9(7-8)15-4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKIARCTGVETIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640092
Record name N-(2-Methoxypyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898561-71-2
Record name N-(2-Methoxy-4-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898561-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxypyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Amidation: The final step involves the formation of the amide bond. This can be accomplished by reacting the methoxylated pyridine with 2,2-dimethyl-propionyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia.

Major Products

    Oxidation: Formation of N-(2-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide.

    Reduction: Formation of N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamine.

    Substitution: Formation of N-(2-Halo-pyridin-4-yl)-2,2-dimethyl-propionamide.

Scientific Research Applications

N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets. The methoxy group and the amide moiety can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes, modulating their catalytic activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide
  • Molecular Formula : C₁₁H₁₆N₂O₂
  • Molecular Weight : 208.26 g/mol
  • CAS Registry Number : 898561-71-2
  • Structure : Features a pyridine ring substituted with a methoxy group at position 2 and a 2,2-dimethyl-propionamide (pivalamide) group at position 4 .

Key Properties :

  • Synthesis : Likely synthesized via nucleophilic substitution or coupling reactions involving bromopyridine intermediates and pivalamide derivatives, analogous to methods described for related compounds in European Patent EP 3 994 131 B1 .

Comparison with Structural Analogs

The compound belongs to a broader class of pyridine-pivalamide derivatives. Below is a systematic comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic routes.

Table 1: Structural Analogs and Their Properties

Compound Name Substituents (Pyridine Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide -OH (position 4) C₁₀H₁₄N₂O₂ 194.23 540497-47-0 Hydroxyl group increases polarity and hydrogen-bonding potential .
N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide -CHO (position 4) C₁₁H₁₄N₂O₂ 206.24 127446-35-9 Formyl group introduces electrophilic reactivity, enabling further derivatization .
N-(5-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide -Br (position 5) C₁₀H₁₃BrN₂O 273.13 182344-63-4 Bromine enhances lipophilicity and potential halogen bonding .
N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide -OH (position 6) C₁₀H₁₄N₂O₂ 194.24 824429-50-7 Hydroxyl group at position 6 alters electronic distribution on the pyridine ring .
2,2-Dimethyl-N-pyridin-4-yl-propionamide None (unsubstituted pyridine) C₁₀H₁₄N₂O 178.23 70298-89-4 Lack of methoxy group reduces steric hindrance and polarity .

Key Observations:

Substituent Effects on Reactivity :

  • Electron-donating groups (e.g., methoxy in the target compound) stabilize the pyridine ring and may enhance solubility in polar solvents .
  • Electron-withdrawing groups (e.g., bromo in CAS 182344-63-4) increase electrophilicity, making the compound more reactive in cross-coupling reactions .

Brominated derivatives (e.g., CAS 182344-63-4) are often intermediates for further functionalization via Suzuki-Miyaura reactions .

Biological Activity

N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group at the 2-position and a propionamide group at the 2,2-dimethyl position. Its molecular formula is C13H18N2O2C_{13}H_{18}N_{2}O_{2} with a molecular weight of approximately 234.3 g/mol. The structural characteristics facilitate interactions with biological macromolecules, influencing its pharmacological properties.

This compound exhibits its biological activity primarily through:

  • Hydrogen Bonding: The methoxy and amide groups can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Enzyme Interaction: The compound may modulate the activity of specific enzymes, affecting various biochemical pathways crucial for cellular function.

These interactions suggest that the compound could serve as a lead in drug development targeting specific diseases.

Antimicrobial Properties

Research indicates that this compound displays notable antimicrobial activity against various bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus25 - 100
Escherichia coli50 - 200
Candida albicans15 - 75

The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens .

Case Studies

  • Antibacterial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against E. coli and S. aureus, with varying MIC values depending on structural modifications.
  • Antifungal Efficacy : In another investigation, the compound was tested against C. albicans, showing effective inhibition with an MIC value as low as 15 µg/mL. This suggests potential utility in treating fungal infections.

Applications in Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

  • Drug Development : Due to its interaction with biological targets, it is being investigated as a pharmacophore for new therapeutic agents.
  • Proteomics Research : Studies are focusing on its binding affinity to proteins involved in disease pathways, which could lead to advancements in targeted therapies .

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